2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
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Description
2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H24N8O and its molecular weight is 392.467. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis Techniques and Derivatives : Research on structurally similar compounds often involves the synthesis of novel derivatives through multi-step chemical processes. For instance, derivatives containing triazole, oxadiazole, or furan rings in addition to the pyrimidine fragment have been synthesized and shown to exhibit pronounced plant growth stimulating effects (Pivazyan et al., 2019). Another study focused on the synthesis of 6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, displaying moderate to weak fungicidal and insecticidal activities (Chen & Shi, 2008).
Antimicrobial and Antiproliferative Effects : Compounds with pyrimidine cores have been explored for their antimicrobial properties. For example, thienopyrimidinones with annelated bridgehead nitrogen heterocycles have shown good in vitro antibacterial and antifungal activities (Gaber & Moussa, 2011). Additionally, certain 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized and evaluated for their antiproliferative activity against human cancer cell lines, with some compounds showing potential as anticancer agents (Mallesha et al., 2012).
Properties
IUPAC Name |
2-[[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O/c1-14-23-17-4-2-3-16(17)20(24-14)26-9-7-15(8-10-26)11-27-19(29)6-5-18(25-27)28-13-21-12-22-28/h5-6,12-13,15H,2-4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVQASCURSAEFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)CN4C(=O)C=CC(=N4)N5C=NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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